N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14771659
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | JPHFGNHEMPVTMJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3OC |
Introduction
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features an indole ring, a methoxyphenyl group, and a carboxamide functional group, which are crucial for its biological activities and interactions with various targets. The compound's molecular formula is not explicitly provided in the available literature, but similar compounds like N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide have been studied for their therapeutic potential.
Synthesis and Chemical Reactions
The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves several key steps:
-
Introduction of the Amino Group: This step is crucial for forming the amide bond.
-
Acetylation of the Phenyl Compound: Involves the reaction of a phenyl compound with an acetyl group.
-
Formation of the Carboxamide Functionality: Requires careful control of reaction conditions to achieve high yields and purity.
The compound can undergo various chemical reactions, including:
-
Hydrolysis: Breakdown of the amide bond under acidic or basic conditions.
-
Alkylation: Addition of alkyl groups to enhance solubility or reactivity.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic or Basic | Breakdown of amide bond |
| Alkylation | Presence of alkyl halides | Enhanced solubility or reactivity |
Biological Activities and Potential Applications
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is of interest in medicinal chemistry due to its potential therapeutic applications. The indole structure is known for various biological activities, including antiviral and anti-inflammatory effects. The methoxyphenyl group may enhance selectivity towards certain biological targets.
| Compound Feature | Biological Activity |
|---|---|
| Indole Ring | Antiviral, Anti-inflammatory |
| Methoxyphenyl Group | Enhanced solubility and selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume